molecular formula C19H18BrN3OS2 B11505640 2-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide

2-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide

Cat. No.: B11505640
M. Wt: 448.4 g/mol
InChI Key: LHZGWKAEIUEQOZ-UHFFFAOYSA-N
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Description

1-(2-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 1-(2-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA involves several steps. One common method includes the condensation reaction of thiophene derivatives with various substrates. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a typical synthetic route for thiophene derivatives . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-(2-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C19H18BrN3OS2

Molecular Weight

448.4 g/mol

IUPAC Name

2-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C19H18BrN3OS2/c20-15-9-6-5-8-13(15)17(24)22-19(25)23-18-14(11-21)12-7-3-1-2-4-10-16(12)26-18/h5-6,8-9H,1-4,7,10H2,(H2,22,23,24,25)

InChI Key

LHZGWKAEIUEQOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3Br)C#N

Origin of Product

United States

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